(4-Oxo-2-pyrrolidin-1-yl-4,5-dihydro-thiazol-5-yl)-acetic acid
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Description
(4-Oxo-2-pyrrolidin-1-yl-4,5-dihydro-thiazol-5-yl)-acetic acid is a useful research compound. Its molecular formula is C9H12N2O3S and its molecular weight is 228.27. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Herbicidal Activity
The chemical structure related to "(4-Oxo-2-pyrrolidin-1-yl-4,5-dihydro-thiazol-5-yl)-acetic acid" has been explored for its potential in developing new herbicides. Studies show that thiazolopyridine derivatives exhibit significant herbicidal activity, particularly against dicotyledonous species. The auxin-like effects of these compounds make them promising candidates for agricultural applications (Hegde & Mahoney, 1993).
Antimicrobial Properties
Research on thiazolidinone and pyridylthiazole derivatives, closely related to the chemical structure , has revealed antimicrobial potentials, including activity against Mycobacterium tuberculosis. These findings highlight the molecule's relevance in developing new antimycobacterial agents, suggesting its utility in medical research and pharmaceutical development (Mamolo et al., 2003).
Luminescent Properties
Pyridylthiazoles, which share a similar heterocyclic framework, have been studied for their luminescent properties. Their high fluorescence quantum yields and large Stokes shift values make them attractive for applications in metal sensing and as laser dyes. This demonstrates the compound's potential in optical materials and sensor technology (Grummt et al., 2007).
Quantum Chemical Investigation
The molecule's derivatives have been subject to quantum chemical investigation to explore their electronic properties. Such studies provide insights into the molecular orbitals and electronic structure, facilitating the design of new materials with tailored electronic and optical properties (Bouklah et al., 2012).
Synthetic Applications
The molecule and its derivatives serve as key intermediates in synthetic organic chemistry, enabling the construction of complex heterocyclic compounds. Their reactivity has been exploited in various synthetic methodologies, including the Ugi reaction, which is a versatile tool for generating a wide array of functionalized compounds (Zhu & Seidel, 2016).
Properties
IUPAC Name |
2-(4-oxo-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c12-7(13)5-6-8(14)10-9(15-6)11-3-1-2-4-11/h6H,1-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWYWSBEVWIDJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=O)C(S2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842976-95-8 |
Source
|
Record name | 2-[4-oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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